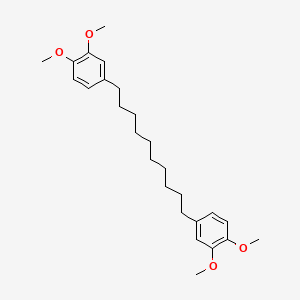
1,1'-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) is an organic compound characterized by its unique structure, which includes a decane chain linking two 3,4-dimethoxybenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) typically involves the following steps:
Starting Materials: The synthesis begins with decane-1,10-diol and 3,4-dimethoxybenzene.
Reaction Conditions: The decane-1,10-diol is reacted with 3,4-dimethoxybenzene in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form the desired product.
Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃) may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production rates and high yields.
Purification: Employing purification techniques such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) can convert the compound to its fully hydrogenated form.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Fully hydrogenated derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene): Unique due to its specific decane linkage and dimethoxybenzene groups.
1,1’-(Decane-1,10-diyl)bis(3,4-dihydroxybenzene): Similar structure but with hydroxyl groups instead of methoxy groups.
1,1’-(Decane-1,10-diyl)bis(3,4-dimethylbenzene): Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) is unique due to its specific combination of a decane linker and methoxy-substituted benzene rings, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
51487-63-9 |
|---|---|
Molecular Formula |
C26H38O4 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
4-[10-(3,4-dimethoxyphenyl)decyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C26H38O4/c1-27-23-17-15-21(19-25(23)29-3)13-11-9-7-5-6-8-10-12-14-22-16-18-24(28-2)26(20-22)30-4/h15-20H,5-14H2,1-4H3 |
InChI Key |
NESBUTDWBZRRAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCCCCCCCCC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





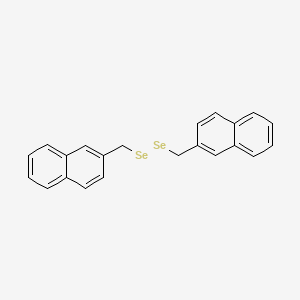
![(Butoxymethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14653395.png)
![2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine](/img/structure/B14653401.png)

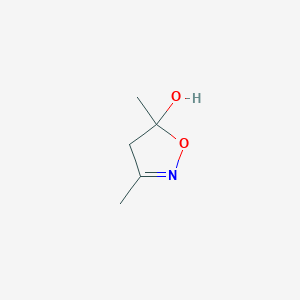
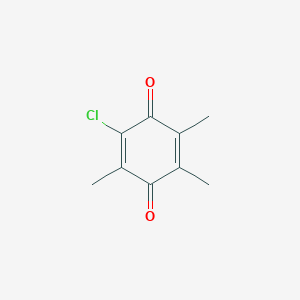
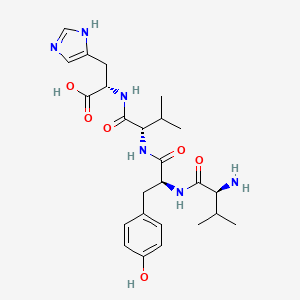
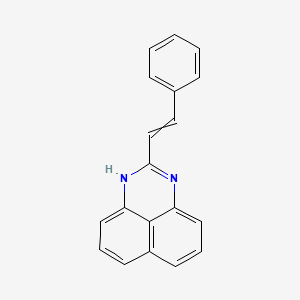
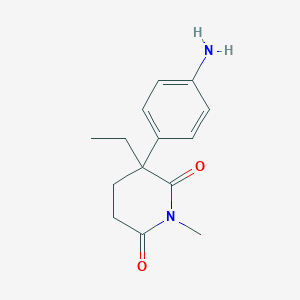
![4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline](/img/structure/B14653444.png)
![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)
